N-(4-chloro-2-nitrophenyl)-3-oxo-3-(thiophen-2-yl)propanamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-3-oxo-3-(thiophen-2-yl)propanamide is a synthetic organic compound that features a nitrophenyl group, a thiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-3-oxo-3-(thiophen-2-yl)propanamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Amidation: The formation of the amide bond between the aromatic ring and the propanamide moiety.
Thiophene Introduction: The incorporation of the thiophene ring into the structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and amidation reactions, using optimized conditions to maximize yield and purity. These methods would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-3-oxo-3-(thiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce various substituted derivatives.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-3-oxo-3-(thiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-oxo-3-(thiophen-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group and thiophene ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-oxo-3-(thiophen-2-yl)propanamide
- N-(4-fluorophenyl)-3-oxo-3-(thiophen-2-yl)propanamide
- N-(4-methylphenyl)-3-oxo-3-(thiophen-2-yl)propanamide
Uniqueness
N-(4-chloro-2-nitrophenyl)-3-oxo-3-(thiophen-2-yl)propanamide is unique due to the presence of both a nitro group and a chlorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct properties compared to similar compounds.
Properties
Molecular Formula |
C13H9ClN2O4S |
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Molecular Weight |
324.74 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-3-oxo-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C13H9ClN2O4S/c14-8-3-4-9(10(6-8)16(19)20)15-13(18)7-11(17)12-2-1-5-21-12/h1-6H,7H2,(H,15,18) |
InChI Key |
LLKVMHLCIDNLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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